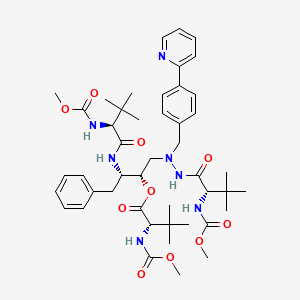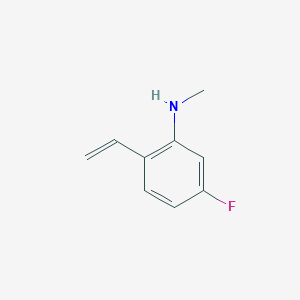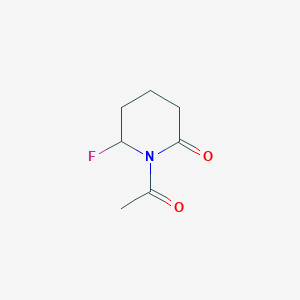
N-Lactoyl-Tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Lactoyl-Tryptophan is a derivative of the essential amino acid tryptophan. It belongs to the class of N-acyl-alpha amino acids and has been identified in various metabolomic studies. This compound has garnered interest due to its potential roles in metabolic processes and its association with conditions such as low bone mineral density and cold acclimatization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Lactoyl-Tryptophan typically involves the reaction of tryptophan with lactic acid under specific conditions. The process can be carried out through chemical synthesis or enzymatic methods. Chemical synthesis often involves the use of coupling reagents to facilitate the formation of the amide bond between the carboxyl group of lactic acid and the amino group of tryptophan .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar to other amino acid derivatives, it is likely that large-scale production would involve optimized fermentation processes using genetically engineered microorganisms capable of producing high yields of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Lactoyl-Tryptophan can undergo various chemical reactions, including:
Oxidation: This reaction can modify the indole ring of the tryptophan moiety.
Reduction: Reduction reactions can affect the carbonyl group in the lactoyl moiety.
Substitution: Substitution reactions can occur at the indole ring or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction of the carbonyl group can yield hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying amide bond formation and peptide synthesis.
Biology: It has been associated with metabolic processes, including cold acclimatization and bone mineral density regulation
Wirkmechanismus
The mechanism of action of N-Lactoyl-Tryptophan involves its interaction with specific molecular targets and pathways. It has been shown to correlate with changes in thyroid and parathyroid hormone levels, suggesting a role in endocrine regulation. Additionally, its effects on metabolic pathways related to amino acid metabolism highlight its potential in modulating metabolic health .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-Tryptophan: Known for its radioprotective properties and ability to modulate oxidative stress.
C-Glycosyltryptophan: Associated with metabolic processes and bone mineral density regulation.
Uniqueness
N-Lactoyl-Tryptophan is unique due to its specific lactoyl modification, which imparts distinct biochemical properties. Its role in cold acclimatization and endocrine regulation sets it apart from other tryptophan derivatives .
Eigenschaften
Molekularformel |
C14H16N2O4 |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)13(18)16-12(14(19)20)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7-8,12,15,17H,6H2,1H3,(H,16,18)(H,19,20)/t8-,12-/m0/s1 |
InChI-Schlüssel |
AQHJZWISLYVACJ-UFBFGSQYSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O |
Kanonische SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 3-[3-[2-[[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-2-(3-chlorophenyl)ethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]phenyl]benzoate](/img/structure/B13428118.png)


![1-[(Oxan-4-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B13428133.png)

![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B13428141.png)

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13428147.png)

![(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone](/img/structure/B13428152.png)
![2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B13428155.png)
